N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide
Description
N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethyl, dimethyl, methylsulfonyl, and pyridin-3-ylethyl groups, making it a unique molecule with distinct chemical properties.
Properties
IUPAC Name |
N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-6-21(15(4)16-8-7-9-20-12-16)19(22)18-11-17(25(5,23)24)10-13(2)14(18)3/h7-12,15H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAOVOCYPCCHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)C(=O)C2=C(C(=CC(=C2)S(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the various substituents through a series of reactions such as alkylation, sulfonation, and coupling reactions. Specific reagents and conditions may include:
Alkylation: Using ethyl halides in the presence of a base to introduce the ethyl group.
Sulfonation: Employing sulfonyl chlorides under basic conditions to add the methylsulfonyl group.
Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to attach the pyridin-3-ylethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nitrating mixtures for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, depending on the functional groups present in the compound. For instance, the pyridin-3-ylethyl group may interact with enzyme active sites, altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2,3-dimethyl-5-methylsulfonylbenzamide: Lacks the pyridin-3-ylethyl group.
N-ethyl-2,3-dimethylbenzamide: Lacks both the methylsulfonyl and pyridin-3-ylethyl groups.
N-ethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide: Lacks the 2,3-dimethyl substitution.
Uniqueness
N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
